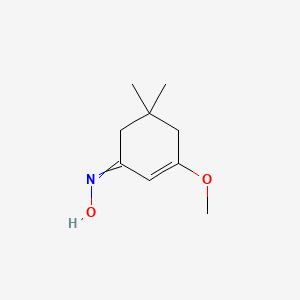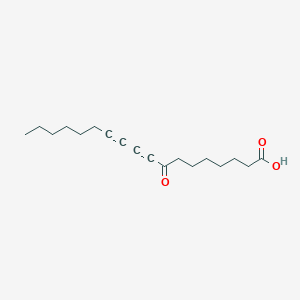
9,11-Octadecadiynoic acid, 8-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,11-Octadecadiynoic acid, 8-oxo- is a unique fatty acid derivative known for its distinctive structure and potential biological activities. This compound is characterized by the presence of a triple bond at the 9th and 11th positions and an oxo group at the 8th position. It is a member of the oxooctadecadienoic acids, which are known for their roles in various biological processes.
Méthodes De Préparation
The synthesis of 9,11-Octadecadiynoic acid, 8-oxo- typically involves several steps, including the introduction of the triple bonds and the oxo group. One common synthetic route involves the use of linoleic acid as a starting material. The process includes:
Oxidation: Linoleic acid is oxidized to introduce the oxo group at the 8th position.
Alkyne Formation:
Analyse Des Réactions Chimiques
9,11-Octadecadiynoic acid, 8-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The triple bonds in the compound can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
9,11-Octadecadiynoic acid, 8-oxo- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of oxo and alkyne groups.
Biology: The compound is studied for its potential biological activities, including its role as a ligand for peroxisome proliferator-activated receptors (PPARs).
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: It is used in the development of specialized materials and as a precursor for other complex molecules.
Mécanisme D'action
The mechanism of action of 9,11-Octadecadiynoic acid, 8-oxo- involves its interaction with molecular targets such as PPARs. These receptors are ligand-activated transcription factors that regulate lipid metabolism. By binding to PPARs, the compound can modulate the expression of genes involved in fatty acid oxidation and lipid metabolism, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
9,11-Octadecadiynoic acid, 8-oxo- can be compared with other similar compounds, such as:
9-oxo-10,12-octadecadienoic acid: Another oxooctadecadienoic acid with similar biological activities.
13-oxo-9,11-octadecadienoic acid: An isomer with the oxo group at the 13th position, known for its potent PPARα activation.
Linoleic acid derivatives: Compounds like conjugated linoleic acid (CLA) that share structural similarities and biological functions.
The uniqueness of 9,11-Octadecadiynoic acid, 8-oxo- lies in its specific structural features, including the triple bonds and the oxo group, which confer distinct reactivity and biological activities.
Propriétés
Numéro CAS |
64144-72-5 |
|---|---|
Formule moléculaire |
C18H26O3 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
8-oxooctadeca-9,11-diynoic acid |
InChI |
InChI=1S/C18H26O3/c1-2-3-4-5-6-7-8-11-14-17(19)15-12-9-10-13-16-18(20)21/h2-6,9-10,12-13,15-16H2,1H3,(H,20,21) |
Clé InChI |
MNEYSZJSCYXZQM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC#CC#CC(=O)CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


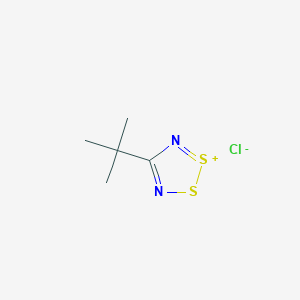
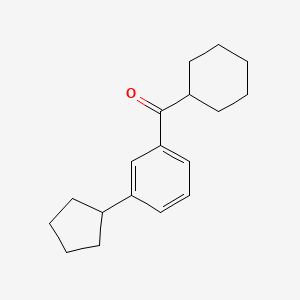


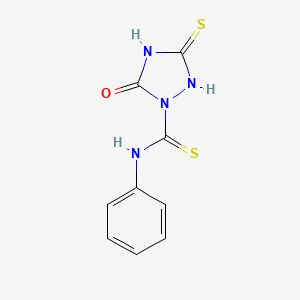

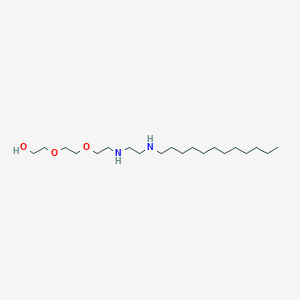
![(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14495948.png)
![N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide](/img/structure/B14495951.png)
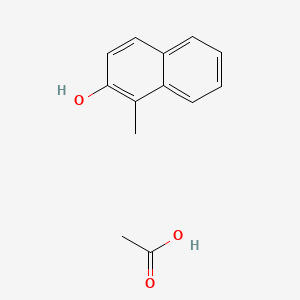
![Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl-](/img/structure/B14495961.png)
oxophosphanium](/img/structure/B14495966.png)

